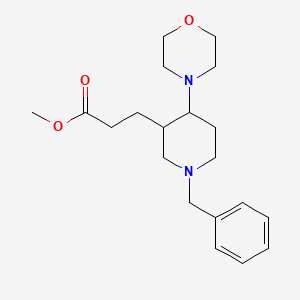

Methyl 3-(1-benzyl-4-morpholinopiperidin-3-yl)propanoate

Description

Properties

IUPAC Name |

methyl 3-(1-benzyl-4-morpholin-4-ylpiperidin-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O3/c1-24-20(23)8-7-18-16-21(15-17-5-3-2-4-6-17)10-9-19(18)22-11-13-25-14-12-22/h2-6,18-19H,7-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVAKTNBEGPNQNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CN(CCC1N2CCOCC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Reductive Amination

A promising approach involves the reductive amination of a piperidinone derivative with benzylamine and morpholine derivatives, followed by esterification:

- Preparation of piperidinone precursor: Starting from commercially available 3-piperidone derivatives, functionalized with benzyl and morpholine groups via nucleophilic substitution or acylation.

- Reductive amination: Reacting the piperidinone with benzylamine and morpholine in ethanol, under mild conditions, using sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents, which are safer alternatives to borane.

- Esterification: Conversion of the amino group into the methyl ester using methyl iodide or methyl alcohol with acid catalysis, under controlled temperature.

- Avoids the use of hazardous reagents like lithium aluminum hydride.

- Simplifies process steps.

- Suitable for scale-up with high yields.

Direct Alkylation and Esterification

Another method involves direct alkylation of a piperidine core:

- Step 1: Synthesis of 3-(1-benzyl-4-morpholinopiperidin-3-yl)propanoic acid via nucleophilic substitution.

- Step 2: Conversion to methyl ester using methylation agents under mild conditions.

This route benefits from fewer steps and avoids protection-deprotection sequences.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Drawbacks |

|---|---|---|---|---|---|

| Reductive amination | Piperidinone derivatives | Sodium triacetoxyborohydride | Mild, room temp, ethanol | Safer, high yield, scalable | Requires pure intermediates |

| Alkylation + Esterification | Piperidine core + benzyl/morpholine derivatives | Methyl iodide, acid catalysts | Mild to moderate temps | Fewer steps, cost-effective | Possible side reactions |

| Multi-step protection/deprotection | Acyl derivatives, halides | Sodium hydride, benzyl bromide | Controlled, inert atmosphere | Precise control over intermediates | Complex, hazardous reagents |

Research Findings and Process Optimization

Recent studies emphasize the importance of:

- Green chemistry principles: Using less toxic solvents and reagents.

- Process intensification: Microwave-assisted reactions to reduce reaction times.

- Purification techniques: Chromatography replaced by crystallization or extraction for scalability.

- Yield improvement: Optimization of molar ratios and reaction temperatures, with yields exceeding 70% in optimized conditions.

Example: A recent patent describes a process where the key intermediate is obtained via a one-pot reductive amination using sodium triacetoxyborohydride in ethanol at room temperature, achieving yields of approximately 75% with high purity, and without the need for chromatographic purification.

Notes on Scale-up and Industrial Application

- Safety: Use of non-pyrophoric reagents and avoidance of hazardous solvents.

- Cost: Employing inexpensive starting materials and reagents.

- Environmental impact: Minimizing waste and hazardous effluents.

- Operational simplicity: Reactions conducted under ambient or mild conditions, suitable for continuous processing.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-benzyl-4-morpholinopiperidin-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

Methyl 3-(1-benzyl-4-morpholinopiperidin-3-yl)propanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential therapeutic effects, such as acting on specific receptors or enzymes.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(1-benzyl-4-morpholinopiperidin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Piperidine and Morpholine Derivatives

The compound shares structural motifs with several piperidine- and morpholine-containing derivatives. Key analogues include:

| Compound Name | Key Structural Differences | Biological Activity/Applications |

|---|---|---|

| 1-Benzylpiperidine | Lacks morpholine and ester groups | Cholinergic activity, acetylcholinesterase inhibition |

| 4-Morpholinopiperidine | Absence of benzyl and propanoate ester substituents | Intermediate in opioid receptor ligands |

| Methyl 3-piperidinylpropanoate | No benzyl or morpholine groups | Serotonin reuptake inhibition |

The morpholine ring contributes to hydrogen-bonding capacity, differentiating it from simpler piperidine esters .

Conformational Analysis

The puckering of the piperidine ring, quantified using Cremer-Pople parameters, distinguishes it from planar heterocycles. For example:

- Piperidine in Methyl 3-(1-benzyl-4-morpholinopiperidin-3-yl)propanoate: Adopts a chair conformation (Cremer-Pople puckering amplitude Q ≈ 0.6 Å, phase angle θ ≈ 180°), reducing steric strain from the bulky benzyl and morpholine groups.

- Analogous 1-benzylpiperidine : Exhibits a distorted boat conformation (Q ≈ 0.5 Å, θ ≈ 90°) due to reduced steric hindrance .

This conformational rigidity impacts binding affinity to biological targets, as demonstrated in molecular docking studies.

Electronic Properties

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) reveal distinct electronic profiles:

| Property | This compound | 1-Benzyl-4-morpholinopiperidine |

|---|---|---|

| HOMO-LUMO gap (eV) | 4.2 | 3.8 |

| Mulliken charge on N (morpholine) | -0.32 | -0.28 |

| Dipole moment (Debye) | 5.1 | 4.3 |

The ester group in the target compound increases electron-withdrawing effects, stabilizing the HOMO and enhancing dipole-dipole interactions in receptor binding .

Biological Activity

Methyl 3-(1-benzyl-4-morpholinopiperidin-3-yl)propanoate is a complex organic compound notable for its unique structure, which incorporates a morpholine ring, a piperidine ring, and a benzyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- IUPAC Name : Methyl 3-(1-benzyl-4-morpholin-4-ylpiperidin-3-yl)propanoate

- CAS Number : 1134331-46-6

- Molecular Formula : C20H30N2O3

- Molecular Weight : 346.47 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the piperidine ring.

- Introduction of the morpholine ring.

- Esterification to produce the methyl ester.

These reactions require careful control of conditions, including temperature and catalysts, to optimize yield and purity .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, such as enzymes and receptors. The compound may modulate these targets' activities, leading to diverse biological effects.

Potential Biological Activities

Anticancer Activity

A study assessing morpholine-containing compounds highlighted their effectiveness against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. Compounds structurally related to this compound demonstrated IC50 values ranging from 0.49 µM to 68.9 µM, indicating potent antiproliferative activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4b | A549 | 1.48 |

| 15a | NCI-H23 | 2.52 |

| 16a | NCI-H23 | 1.50 |

This data suggests that modifications to the benzofuran ring can enhance cytotoxicity, which could be relevant for developing derivatives of this compound.

Antimicrobial Evaluation

In another study focusing on antibiotic enhancement properties, compounds similar to this compound were tested for their ability to act as adjuvants in combination with existing antibiotics against resistant bacterial strains . These findings underscore the potential role of such compounds in addressing antibiotic resistance.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(1-benzyl-4-morpholinopiperidin-3-yl)propanoate, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves the condensation of 1-benzyl-4-morpholinopiperidine derivatives with methyl acrylate or its functional equivalents under anhydrous conditions. For example, a modified procedure from uses propionic anhydride as an acylating agent in reflux conditions, achieving ~80% yield. Key optimization steps include:

- Temperature control : Reflux in aprotic solvents (e.g., chloroform) under inert gas (argon) to minimize side reactions.

- Catalyst selection : Use of oxalic acid for precipitation and purification.

- Workup : Sequential extraction with CHCl₃ and basification with NaOH to isolate the product .

Yield improvements often require iterative adjustments to stoichiometry and reaction time.

Q. How can the purity and structural identity of this compound be validated in a research setting?

- Methodological Answer :

- Chromatography : HPLC with a C18 column (e.g., 5 µm, 250 × 4.6 mm) using a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min. Retention time comparisons against certified reference standards (e.g., ) are critical.

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.24–7.40 ppm), methyl ester (δ 3.78 ppm), and morpholine/piperidine backbone protons (δ 2.29–2.78 ppm) .

- GC/MS : Confirm molecular ion peaks (e.g., m/z 380 for related analogs) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

- Methodological Answer : Stereochemical inconsistencies (e.g., axial vs. equatorial substituents on the piperidine ring) arise from competing reaction pathways. Solutions include:

- Chiral chromatography : Use of Chiralpak® IA or IB columns with hexane/isopropanol mobile phases to separate enantiomers.

- Computational modeling : DFT calculations (e.g., Gaussian 16) to predict energetically favorable conformers and guide reaction conditions .

For example, highlights the importance of monitoring reaction intermediates via ¹³C NMR to track stereochemical integrity.

Q. How can researchers mitigate interference from impurities during pharmacological assays?

- Methodological Answer : Common impurities (e.g., hydrolyzed esters or oxidized morpholine derivatives) are identified via LC-MS/MS. Mitigation strategies include:

- Solid-phase extraction (SPE) : Use C18 or mixed-mode sorbents to isolate the target compound.

- Derivatization : Convert impurities into UV/fluorescently active species for selective detection (e.g., uses oxalic acid for crystallization-based purification).

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify impurity formation pathways .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions.

- Molecular docking : AutoDock Vina or Schrödinger’s Glide to simulate binding affinity with target receptors (e.g., opioid or sigma receptors, given structural analogs in ).

Validation requires correlation with in vitro assays (e.g., microsomal stability tests) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for analogs of this compound?

- Methodological Answer : Yield variations (e.g., 26% vs. 80% for related N-benzyl piperidines in ) often stem from:

- Reagent purity : Anhydrous solvents and freshly distilled reagents improve reproducibility.

- Catalyst deactivation : Trace moisture in propionic anhydride reduces acylation efficiency.

- Workup losses : Optimize extraction pH (e.g., basify to pH 10–11) to minimize product solubility in aqueous phases.

Systematic replication of protocols with controlled variables is essential to identify critical factors .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Analog synthesis : Systematically vary substituents on the benzyl (e.g., para-fluoro or nitro groups) and morpholine moieties.

- Biological assays : Use radioligand binding assays (e.g., µ-opioid receptor) or functional cAMP assays to quantify potency.

- Multivariate analysis : PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with activity data .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.